molecular formula C16H12ClN5O2 B15084373 (1E)-1-(3-nitrophenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone

(1E)-1-(3-nitrophenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B15084373
M. Wt: 341.75 g/mol
InChI Key: VCJYMQDGBKKKPK-VCHYOVAHSA-N
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Description

(1E)-1-(3-nitrophenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, an ethanone moiety, and a phthalazinyl hydrazone linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(3-nitrophenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of 3-nitrophenyl ethanone: This can be achieved by nitration of acetophenone, followed by purification.

    Synthesis of 4-chloro-1-phthalazinyl hydrazine: This involves the chlorination of phthalazine, followed by hydrazine treatment.

    Condensation Reaction: The final step involves the condensation of 3-nitrophenyl ethanone with 4-chloro-1-phthalazinyl hydrazine under acidic or basic conditions to form the desired hydrazone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(3-nitrophenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The chloro group in the phthalazinyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phthalazinyl derivatives.

Scientific Research Applications

(1E)-1-(3-nitrophenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1E)-1-(3-nitrophenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phthalazinyl hydrazone moiety can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-(3-nitrophenyl)ethanone (4-chloro-1-pyridazinyl)hydrazone: Similar structure but with a pyridazinyl group instead of phthalazinyl.

    (1E)-1-(3-nitrophenyl)ethanone (4-chloro-1-quinazolinyl)hydrazone: Contains a quinazolinyl group, offering different reactivity and properties.

Uniqueness

The unique combination of the nitrophenyl, ethanone, and phthalazinyl hydrazone groups in (1E)-1-(3-nitrophenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C16H12ClN5O2

Molecular Weight

341.75 g/mol

IUPAC Name

4-chloro-N-[(E)-1-(3-nitrophenyl)ethylideneamino]phthalazin-1-amine

InChI

InChI=1S/C16H12ClN5O2/c1-10(11-5-4-6-12(9-11)22(23)24)18-20-16-14-8-3-2-7-13(14)15(17)19-21-16/h2-9H,1H3,(H,20,21)/b18-10+

InChI Key

VCJYMQDGBKKKPK-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC1=NN=C(C2=CC=CC=C21)Cl)/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC1=NN=C(C2=CC=CC=C21)Cl)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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